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molecular formula C12H12O2 B1311757 (6-Methoxynaphthalen-2-yl)methanol CAS No. 60201-22-1

(6-Methoxynaphthalen-2-yl)methanol

Cat. No. B1311757
M. Wt: 188.22 g/mol
InChI Key: YKZCYRHZTSJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A solution of commercially available 6-methoxy-2-naphthaldehyde (200 mg; 1.07 mmol) in MeOH (5 ml) was treated portionwise at rt with NaBH4 (50 mg; 1.31 mmol), and the resulting mixture was further stirred at rt, under nitrogen, for 1 h. 2 M aq. HCl was added, and the organic solvent was removed under reduced pressure. AcOEt and water were added, and the separated organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (6-methoxynaphthalen-2-yl)methanol as a colorless solid. LC-MS (conditions E): tR=0.55 min.; no ionisation.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[O:14])[CH:7]=[CH:6]2.[BH4-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH2:13][OH:14])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Quantity
50 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at rt, under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
AcOEt and water were added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the separated organic layer was dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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